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molecular formula C8H10N2O B057915 N-(4-methylpyridin-2-yl)acetamide CAS No. 5327-32-2

N-(4-methylpyridin-2-yl)acetamide

Cat. No. B057915
M. Wt: 150.18 g/mol
InChI Key: QGZHGSGLCZEGHA-UHFFFAOYSA-N
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Patent
US05290943

Procedure details

In 300 ml of water, 15.0 g (0. lmol) of 2-acetamido-4-methylpyridine (Ia) was dissolved. To this solution, 35.5 g (0.25 mol) of disodium hydrogenphosphate and 100 ml of dichloromethane were added in this order. While this mixture was stirred, 8.0 g (0.11 mol) of chlorine was introduced thereto at 0° C. for one hour. After having further been stirred at the same temperature for 2 hours, the mixture was separated into a water layer and an extract layer. After the water layer was further extracted with 100 ml of dichloromethane, the newly-separated extract layer was combined with the previously-separated extract layer and washed with saturated brine. Then the washed mixture was desiccated with sodium sulfate anhydride. When the solvent was evaporated off, 18.0 g (yield: 97.3%) of 2-acetamido-4-methyl-5-chloropyridine (IIk) was obtained as a pale yellow crystal.
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][N:6]=1)(=[O:3])[CH3:2].P([O-])([O-])(O)=O.[Na+].[Na+].[Cl:19]CCl.ClCl>O>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([Cl:19])=[CH:7][N:6]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
disodium hydrogenphosphate
Quantity
35.5 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC1=NC=CC(=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
While this mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After having further been stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was separated into a water layer
EXTRACTION
Type
EXTRACTION
Details
After the water layer was further extracted with 100 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the newly-separated extract layer
EXTRACTION
Type
EXTRACTION
Details
extract layer
WASH
Type
WASH
Details
washed with saturated brine
CUSTOM
Type
CUSTOM
Details
When the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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